ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate
CAS No.: 2751616-12-1
Cat. No.: VC11536992
Molecular Formula: C9H11BrN2O3
Molecular Weight: 275.10 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2751616-12-1 |
|---|---|
| Molecular Formula | C9H11BrN2O3 |
| Molecular Weight | 275.10 g/mol |
| IUPAC Name | ethyl 3-bromo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylate |
| Standard InChI | InChI=1S/C9H11BrN2O3/c1-2-15-8(13)7-6-5-14-4-3-12(6)9(10)11-7/h2-5H2,1H3 |
| Standard InChI Key | MCWFLZBLBNUDFN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2COCCN2C(=N1)Br |
Introduction
Structural Characteristics and Molecular Identity
The compound’s IUPAC name, ethyl 3-bromo-6,8-dihydro-5H-imidazo[5,1-c] oxazine-1-carboxylate, reflects its intricate bicyclic architecture. The core structure consists of an imidazole ring fused to a 1,4-oxazine ring, with substituents including a bromine atom at position 3 and an ethyl carboxylate group at position 1. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁BrN₂O₃ | |
| Molecular Weight | 275.10 g/mol | |
| SMILES Notation | CCOC(=O)C1=C2COCCN2C(=N1)Br | |
| InChI Key | MCWFLZBLBNUDFN-UHFFFAOYSA-N | |
| Purity (Commercial) | 95% |
The imidazo-oxazine scaffold is characterized by a six-membered oxazine ring (containing one oxygen and one nitrogen atom) fused to a five-membered imidazole ring. The bromine substituent introduces electrophilic reactivity, making the compound a candidate for cross-coupling reactions, while the ethyl carboxylate group enhances solubility in organic solvents .
Physicochemical and Spectroscopic Properties
Limited experimental data are available for this compound, but its properties can be extrapolated from structural analogs:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester group, with limited aqueous solubility.
-
Stability: Likely stable under inert conditions but susceptible to hydrolysis of the ester group under strongly acidic or basic conditions.
-
Spectroscopic Signatures:
Research Gaps and Future Directions
Critical unknowns include its exact melting/boiling points, detailed pharmacokinetic profiles, and in vitro toxicity data. Future studies should prioritize:
-
Optimized Synthesis: Development of one-pot methodologies to improve yield and scalability.
-
Biological Screening: Evaluation against cancer cell lines, microbial strains, and inflammatory targets.
-
Computational Modeling: DFT studies to predict reactivity and binding affinities for rational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume